molecular formula C9H18ClNO2 B3034608 cis-Ethyl 3-methylpiperidine-4-carboxylate hcl CAS No. 1956355-54-6

cis-Ethyl 3-methylpiperidine-4-carboxylate hcl

Cat. No.: B3034608
CAS No.: 1956355-54-6
M. Wt: 207.70
InChI Key: DWVGFZFOOYRFLV-KZYPOYLOSA-N
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Description

cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves the esterification of 3-methylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

    Ethyl 3-methylpiperidine-4-carboxylate: Similar structure but without the cis configuration.

    Methyl 3-methylpiperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Methylpiperidine-4-carboxylic acid: The parent acid form of the compound.

Uniqueness: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans or non-stereospecific counterparts .

Properties

IUPAC Name

ethyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGFZFOOYRFLV-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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